N-{[(phenylformamido)methanethioyl]amino}pyridine-4-carboxamide
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Overview
Description
N-{[(phenylformamido)methanethioyl]amino}pyridine-4-carboxamide is a chemical compound with the molecular formula C14H12N4O2S and a molecular weight of 300.34 g/mol . This compound is known for its unique structure, which includes a pyridine ring, a phenyl group, and a formamido group connected through a methanethioyl linkage. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(phenylformamido)methanethioyl]amino}pyridine-4-carboxamide typically involves the reaction of pyridine-4-carboxylic acid with phenyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade solvents and reagents to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-{[(phenylformamido)methanethioyl]amino}pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen atoms.
Reduction: Reduced derivatives with fewer oxygen atoms.
Substitution: Substituted derivatives with new functional groups attached to the pyridine ring.
Scientific Research Applications
N-{[(phenylformamido)methanethioyl]amino}pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[(phenylformamido)methanethioyl]amino}pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-{[(phenylformamido)methanethioyl]amino}pyridine-3-carboxamide
- N-{[(phenylformamido)methanethioyl]amino}pyridine-2-carboxamide
- N-{[(phenylformamido)methanethioyl]amino}benzamide
Uniqueness
N-{[(phenylformamido)methanethioyl]amino}pyridine-4-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the formamido and methanethioyl groups also contributes to its distinct properties compared to similar compounds .
Properties
IUPAC Name |
N-[(pyridine-4-carbonylamino)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c19-12(10-4-2-1-3-5-10)16-14(21)18-17-13(20)11-6-8-15-9-7-11/h1-9H,(H,17,20)(H2,16,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFCLBUPXVZSJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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